molecular formula C8H6F2O2 B1319548 3,5-Difluoro-2-methylbenzoic acid CAS No. 1003710-06-2

3,5-Difluoro-2-methylbenzoic acid

Cat. No.: B1319548
CAS No.: 1003710-06-2
M. Wt: 172.13 g/mol
InChI Key: PTGLKDIYYKDEQX-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3 and 5 positions, and a methyl group is substituted at the 2 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

3,5-Difluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 3,5-Difluoro-2-methylbenzoic acid suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methylbenzoic acid typically involves the fluorination of 2-methylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylbenzoic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-5-methylbenzoic acid
  • 3,4-Difluoro-2-methylbenzoic acid
  • 2,5-Difluoro-3-methylbenzoic acid

Uniqueness

3,5-Difluoro-2-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

3,5-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGLKDIYYKDEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602585
Record name 3,5-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-06-2
Record name 3,5-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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